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5-Chloro-2-hydroxy-3-

methylbenzoic acid

CAS No.: 4386-40-7

Cat. No.: B1346227

Get Quote

Abstract & Strategic Context
This guide details the optimized protocols for the esterification of 5-Chloro-2-hydroxy-3-
methylbenzoic acid (CAS: 4386-40-7). This substrate presents specific synthetic challenges

due to the ortho-effect: the 2-hydroxy group forms a strong intramolecular hydrogen bond with

the carbonyl oxygen, effectively reducing the electrophilicity of the carboxylic acid.

Furthermore, the 3-methyl group introduces steric bulk proximal to the reaction center,

kinetically hindering nucleophilic attack.

While standard Fischer esterification (acid-catalyzed equilibrium) is possible, it often suffers

from slow kinetics and incomplete conversion for this specific substrate. Therefore, this guide

prioritizes an Acyl Chloride Activation Strategy using Thionyl Chloride (

), which renders the reaction irreversible and high-yielding. A secondary, acid-catalyzed
equilibrium method is provided for applications requiring halogen-free conditions.

Target Molecule Profile[1][2][3]
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IUPAC Name: 5-Chloro-2-hydroxy-3-methylbenzoic acid[1]

Common Name: 5-Chloro-3-methylsalicylic acid

Molecular Weight: 186.59 g/mol [1]

Key Features: Phenolic -OH (pKa ~10), Carboxylic Acid (pKa ~3), Steric hindrance at C3.

Critical Mechanistic Analysis
The success of this reaction hinges on overcoming the stabilization energy of the

intramolecular hydrogen bond (

ring motif).

The "Ortho-Effect" Challenge
In salicylic acid derivatives, the phenolic proton acts as a hydrogen bond donor to the carbonyl

oxygen. This resonance stabilization locks the carbonyl in a conformation that is less

susceptible to nucleophilic attack by alcohols.

Solution: Converting the carboxylic acid to an acid chloride (

) replaces the poor leaving group (

) with an excellent one (

). The high reactivity of the acid chloride overcomes both the electronic stabilization and the
steric hindrance of the adjacent methyl group.

Graphviz Diagram: Reaction Mechanism (Acid Chloride
Route)
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Figure 1: Mechanism of Thionyl Chloride mediated activation. The formation of gaseous

and

drives the reaction forward (Le Chatelier's principle).[2]

Primary Protocol: Thionyl Chloride Activation
(Recommended)
This method is preferred for its high yield (>90%) and simplified workup. It avoids the

equilibrium limitations of Fischer esterification.

Reagents & Stoichiometry
Component Equiv. Role

5-Cl-2-OH-3-Me-Benzoic Acid 1.0 Substrate

Thionyl Chloride (

)
3.0 - 5.0 Activator / Solvent

Methanol (anhydrous) Excess Nucleophile / Solvent

DMF (Dimethylformamide) 0.05 (Cat.)
Catalyst (Vilsmeier-Haack

type)
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Step-by-Step Methodology
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux

condenser, and a drying tube (CaCl2) or

inlet.

Safety Note: Perform all operations in a fume hood.

releases toxic HCl and

gases.

Activation:

Charge the RBF with 10.0 g (53.6 mmol) of the substituted benzoic acid.

Add 20 mL of Thionyl Chloride. (Note:

acts as both reagent and solvent).

Add 2-3 drops of DMF.

Observation: Gas evolution (HCl/SO2) will begin immediately.

Reflux:

Heat the mixture to reflux (approx. 75-80°C) for 2 to 3 hours.

Endpoint: The solution should become homogenous and gas evolution should cease.[2]

Evaporation (Critical Step):

Cool the mixture to room temperature.

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess

.

Result: A yellow/off-white semi-solid residue of the acid chloride remains.
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Optional: Co-evaporate with dry toluene (2x 20 mL) to remove trace thionyl chloride.

Esterification:

Cool the residue to 0°C in an ice bath.

Slowly add 50 mL of anhydrous Methanol (exothermic reaction).

Allow the mixture to warm to room temperature and stir for 1 hour.

Reflux:[3][4][5] Briefly heat to reflux for 30 minutes to ensure completion.

Workup:

Remove Methanol under reduced pressure.

Dissolve the residue in Ethyl Acetate (100 mL).

Wash with Saturated

(2x 50 mL) to neutralize residual HCl and remove unreacted acid.

Wash with Brine (50 mL).

Dry over anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

, filter, and concentrate.

Secondary Protocol: Acid-Catalyzed (Fischer)
Esterification
Use this method if halogenated reagents (

) are restricted or if the scale is small enough that equilibrium yields are acceptable.

Reagents
Substrate: 1.0 Equiv.
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Methanol: Solvent (Excess, >10 Equiv.)

Sulfuric Acid (

): 0.5 - 1.0 Equiv. (High loading required due to sterics).

Methodology
Dissolve 5.0 g of the acid in 50 mL of Methanol.

Slowly add 1.5 mL of concentrated

.

Reflux vigorously for 12-16 hours.

Note: The 3-methyl group significantly slows the kinetics compared to unsubstituted

benzoic acid.

Monitoring: Check TLC (Hexane:EtOAc 8:2). If starting material persists, add more catalyst

or extend time.

Workup: Concentrate to 20% volume, pour into ice water, and extract with Ethyl Acetate.

Wash with

as above.

Process Control & Purification
Workflow Decision Tree
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Figure 2: Post-reaction processing workflow.
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Purification Strategy
The methyl ester of 5-chloro-2-hydroxy-3-methylbenzoic acid is typically a solid.[6]

Preferred Method: Recrystallization.

Solvent System: Dissolve in minimum hot Methanol, then add water dropwise until turbidity

appears. Cool to 4°C. Alternatively, use Hexane/Ethyl Acetate.

Appearance: White to off-white needles.

Analytical Validation
IR Spectroscopy: Look for the ester carbonyl stretch (

) shift to ~1680-1700

(higher frequency than the H-bonded acid carbonyl) and disappearance of the broad
carboxylic O-H stretch.

1H NMR (CDCl3):

New singlet at ~3.9-4.0 ppm (3H,

).

Aromatic protons: Two doublets (due to meta-coupling) or broad singlets around 7.2 - 7.6

ppm.

Phenolic OH: Downfield singlet, often >10.5 ppm due to intramolecular H-bonding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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